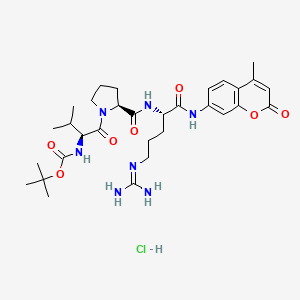
1-(4-methyl-1H-benzimidazol-2-yl)ethanol
Overview
Description
1-(4-methyl-1H-benzimidazol-2-yl)ethanol is a chemical compound with the molecular formula C10H12N2O. It belongs to the benzimidazole family, which is known for its diverse biological and pharmacological activities. This compound features a benzimidazole ring substituted with a methyl group at the 4-position and an ethanol group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methyl-1H-benzimidazol-2-yl)ethanol typically involves the reaction of 4-methyl-1H-benzimidazole with ethylene oxide under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the benzimidazole ring attacks the ethylene oxide, resulting in the formation of the ethanol derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common solvents used in the recrystallization process include ethanol and acetone .
Chemical Reactions Analysis
Types of Reactions: 1-(4-methyl-1H-benzimidazol-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The benzimidazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The methyl group at the 4-position can be substituted with other functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitro compounds in the presence of a catalyst.
Major Products Formed:
- Oxidation of the ethanol group forms 1-(4-methyl-1H-benzimidazol-2-yl)acetaldehyde or 1-(4-methyl-1H-benzimidazol-2-yl)acetic acid.
- Reduction of the benzimidazole ring can yield various hydrogenated derivatives.
- Substitution reactions can introduce different functional groups at the 4-position .
Scientific Research Applications
1-(4-methyl-1H-benzimidazol-2-yl)ethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-(4-methyl-1H-benzimidazol-2-yl)ethanol involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity. For example, benzimidazole derivatives are known to bind to tubulin, preventing microtubule formation and thus inhibiting cell division . This mechanism is particularly relevant in its potential anticancer activity.
Comparison with Similar Compounds
1-(4-methyl-1H-benzimidazol-2-yl)methanol: Similar structure but with a methanol group instead of ethanol.
1-(4-methyl-1H-benzimidazol-2-yl)acetic acid: An oxidized form of the ethanol derivative.
1-(4-methyl-1H-benzimidazol-2-yl)acetaldehyde: Another oxidized form with an aldehyde group.
Uniqueness: 1-(4-methyl-1H-benzimidazol-2-yl)ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethanol group allows for further functionalization, making it a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
1-(4-methyl-1H-benzimidazol-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-6-4-3-5-8-9(6)12-10(11-8)7(2)13/h3-5,7,13H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTSGFORZWHBFHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=N2)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60588657 | |
| Record name | 1-(4-Methyl-1H-benzimidazol-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
953857-84-6 | |
| Record name | 1-(4-Methyl-1H-benzimidazol-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-[(2-Isopropyl-5-methylphenoxy)methyl]phenylboronic acid](/img/structure/B1602294.png)





![4-[[2-(Chloromethyl)phenyl]methyl]morpholine](/img/structure/B1602306.png)
